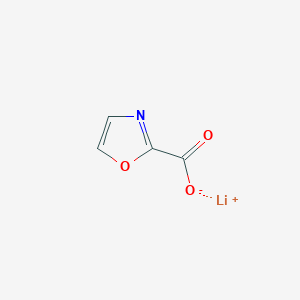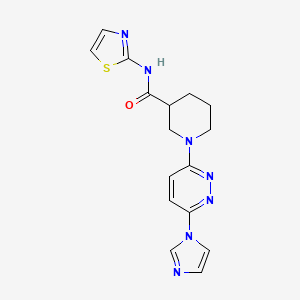
1,2,4-Triphenylpyridinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triphenylpyridinium iodide is a type of pyridinium salt . Pyridinium salts are familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
Synthesis Analysis
Pyridinium salts, including 1,2,4-Triphenylpyridinium iodide, have been synthesized via various synthetic routes . A series of novel AIEgens derived from Katritzky pyridinium salts have been synthesized via a condensation reaction between their corresponding pyrylium precursors and versatile primary amines such as alkylamine and amino acid derivatives .Molecular Structure Analysis
The molecular formula of 1,2,4-Triphenylpyridinium iodide is C23H18IN. Its molecular weight is 435.308.Chemical Reactions Analysis
Pyridinium salts, including 1,2,4-Triphenylpyridinium iodide, have shown reactivity in various chemical reactions . The model compound TPP1 with a 2,4,6-triphenylpyridinium skeleton showed a smooth AIE curve without an inflection point, and the emission enhancement was attributed to the formation of water clusters around the pyridinium ring and the subsequent nano-aggregate formation, which hindered their intramolecular motions .Applications De Recherche Scientifique
Charge Transfer and Spectrophotometry
1,2,4-Triphenylpyridinium iodide has been studied for its role in charge transfer complexes. The electronic absorption spectra of N-substituted-2,4,6-triphenylpyridinium cations, closely related to 1,2,4-triphenylpyridinium iodide, exhibit intra- and inter-molecular charge-transfer bands. These findings are supported by calculations and investigations into solvent-induced shifts due to polarity and polarizability effects (Elshafie, 1986).
Organic Synthesis
The compound has been used in organic synthesis, notably in the conversion of primary amines into iodides. Aliphatic, aromatic, and heteroaromatic primary amines can be converted into 1-substituted-2,4,6-triphenylpyridinium iodides, demonstrating the versatility of this compound in chemical transformations (Katritzky et al., 1979).
Supramolecular Chemistry
In the field of supramolecular chemistry, 1,2,4-Triphenylpyridinium iodide derivatives have been utilized in the construction of metal-organic frameworks. These frameworks have shown potential for environmental applications, such as the efficient adsorption of dyes from wastewater (Du et al., 2015).
Photophysics
1,2,4-Triphenylpyridinium iodide and its derivatives have also been studied for their photophysical properties. Understanding the intramolecular charge transfer processes in these compounds, particularly in different solvents, provides insights relevant to optoelectronics (Carlotti et al., 2014).
Magnetic Semiconductors
Furthermore, 1,2,4-Triphenylpyridinium iodide derivatives have been explored as components in organic magnetic semiconductors. Their electronic properties, such as magnetic susceptibility and conductivity, are of interest for developing new materials (Mukai et al., 2003).
Safety and Hazards
The safety data sheet for pyridinium salts suggests that they may cause skin irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves .
Orientations Futures
Propriétés
IUPAC Name |
1,2,4-triphenylpyridin-1-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N.HI/c1-4-10-19(11-5-1)21-16-17-24(22-14-8-3-9-15-22)23(18-21)20-12-6-2-7-13-20;/h1-18H;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYHSPVIZCKZRW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C=C2)C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Triphenylpyridinium iodide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide](/img/structure/B2884973.png)
![1-Cyclopentyl-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2884974.png)


![(2E)-1-(4-chlorophenyl)-3-{5-nitro-2-[4-(trifluoromethyl)piperidin-1-yl]phenyl}prop-2-en-1-one](/img/structure/B2884979.png)

![[1-(2-Methoxyethyl)cyclopent-3-en-1-yl]methanol](/img/structure/B2884983.png)


![4-Chloro-3-methylthieno[3,2-c]pyridine](/img/structure/B2884987.png)


![N-(1-cyano-1-cyclopropylethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2884993.png)
